molecular formula C17H25N3O B560177 MS023 CAS No. 1831110-54-3

MS023

Cat. No.: B560177
CAS No.: 1831110-54-3
M. Wt: 287.4
InChI Key: FMTVWAGUJRUAKE-UHFFFAOYSA-N
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Description

MS023 is a potent, selective, and cell-active inhibitor of type I protein arginine methyltransferases (PRMTs). It has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy. The compound is known for its ability to inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with high specificity .

Preparation Methods

The synthesis of MS023 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

MS023 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

MS023 exerts its effects by inhibiting type I PRMTs, which are enzymes responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition leads to changes in gene expression and cellular functions. The molecular targets of this compound include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. By inhibiting these enzymes, this compound can modulate various cellular pathways, including those involved in cancer progression and neurological disorders .

Comparison with Similar Compounds

MS023 is unique in its high specificity and potency as a type I PRMT inhibitor. Similar compounds include:

Compared to these compounds, this compound stands out due to its broad inhibitory activity against multiple PRMTs and its effectiveness in various research applications.

Properties

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTVWAGUJRUAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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